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molecular formula C13H12N2 B8804365 2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile CAS No. 15728-35-5

2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile

Cat. No. B8804365
M. Wt: 196.25 g/mol
InChI Key: QOSQQUHFZLHOBR-UHFFFAOYSA-N
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Patent
US07956061B2

Procedure details

In analogy to the methods described by M. Boehringer et al., WO 03/068748, a solution of 25 g (169 mmol) of mesitaldehyde (2,4,6-trimethylbenzaldehyde) and 13.5 g (204 mmol) of malononitrile in 70 mL of n-butanol was stirred at room temperature for 1 h and then treated dropwise with 0.4 mL of piperidine, resulting in a color change and precipitation. After 5 h, the mixture was cooled in a freezer (−20° C.) for 10 min and then filtered. The solid was washed three times with cold n-butanol and then dried to give the title compound as a white solid. LC-MS 197 (M+1). This material has been reported as being made by a similar procedure [A. M. Shestapalov et al., Chem. Heterocycl. Compd. (Engl. Transl. of Khim. Geterotsikl. Soedin.), 38, 1345 (2002)].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:9]=O.[C:12](#[N:16])[CH2:13][C:14]#[N:15].N1CCCCC1>C(O)CCC>[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:9]=[C:13]([C:12]#[N:16])[C:14]#[N:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C=O)C
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a color change and precipitation
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed three times with cold n-butanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)C=C(C#N)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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